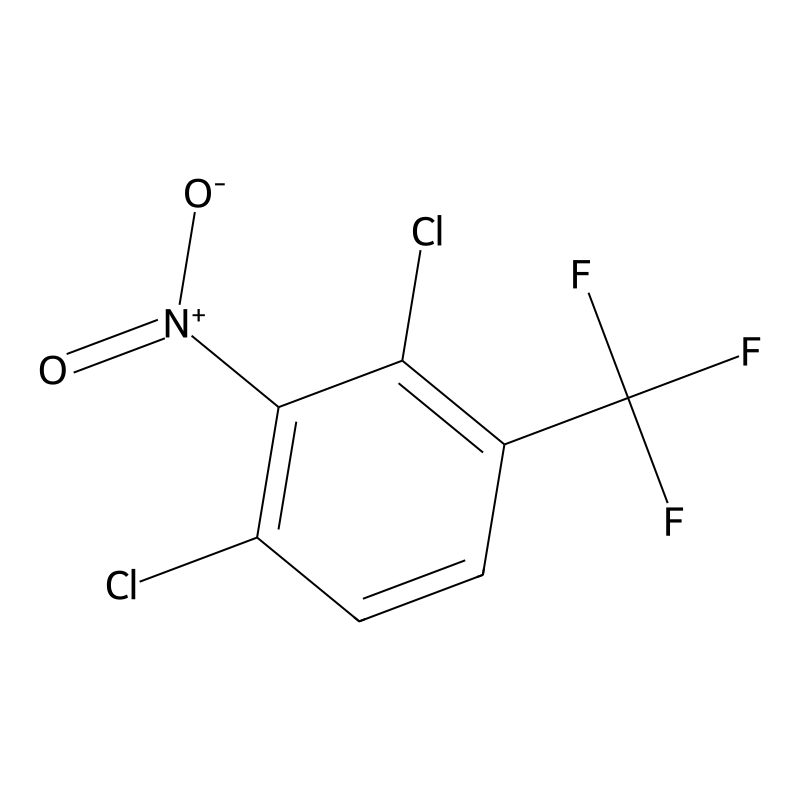

2,4-Dichloro-3-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5) is a highly specific, sterically congested fluorinated aromatic building block [1]. As the sterically hindered mono-nitration isomer of 2,4-dichlorobenzotrifluoride, it serves as a critical intermediate for synthesizing complex agrochemicals and active pharmaceutical ingredients (APIs), including kinesin spindle protein inhibitors. Procurement of this exact isomer is driven by the necessity for strict regiocontrol, allowing industrial and laboratory buyers to bypass the low-yielding and purification-heavy steps associated with mixed direct nitration processes [2].

Procurement Fit

Generic substitution with the more common and thermodynamically favored 2,4-dichloro-5-nitrobenzotrifluoride (CAS 400-70-4) fails because it dictates entirely different regiochemistry in downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. Attempting in-house nitration of the un-nitrated 2,4-dichlorobenzotrifluoride precursor yields predominantly the 5-nitro isomer due to severe steric hindrance at the 3-position, requiring costly, solvent-intensive chromatographic separation to isolate the minor 3-nitro fraction [1]. Consequently, procuring the pre-isolated 3-nitro isomer is essential for the reproducible, scalable synthesis of 3-substituted-2,4-dichlorobenzotrifluoride derivatives without compromising overall process yield or generating excessive chemical waste [2].

Substitution Risk

5-Nitro isomer has different physical state and electronic activation, limiting direct replacement in synthetic routes.

Additional nitro group in 2,4-dichloro-3,5-dinitrobenzotrifluoride shifts electrophilicity and targets distinct applications (e.g., KSP inhibitor synthesis).

Elimination of Isomeric Separation Bottlenecks

In-house nitration of 2,4-dichlorobenzotrifluoride heavily favors the 5-nitro isomer due to the severe steric hindrance at the 3-position, which is flanked by two chlorine atoms [1]. Procuring >98% pure 2,4-dichloro-3-nitrobenzotrifluoride bypasses the typically low yield of the 3-nitro isomer from crude nitration mixtures, eliminating the need for multi-pass crystallization or preparative chromatography [2].

| Evidence Dimension | Effective Regioisomeric Yield |

| Target Compound Data | >98% pure 3-nitro isomer (Direct procurement) |

| Comparator Or Baseline | In-house nitration of 2,4-dichlorobenzotrifluoride (<15% 3-nitro isomer yield) |

| Quantified Difference | Increases effective synthetic yield of 3-nitro-derived intermediates from <15% to >98% while eliminating purification solvent waste. |

| Conditions | Standard electrophilic aromatic nitration (HNO3/H2SO4) vs. direct procurement of CAS 203915-49-5. |

Eliminates a major scale-up bottleneck and reduces waste disposal costs caused by the unfavorable regioselectivity of direct nitration.

Enhanced Ortho-Activation for Nucleophilic Aromatic Substitution (SNAr)

The placement of the nitro group at the 3-position distinctly activates the adjacent chlorine atoms (positions 2 and 4) for nucleophilic displacement. Compared to the 5-nitro isomer (CAS 400-70-4), where the 2-chloro group is meta to the nitro group, the 3-nitro isomer provides direct ortho-activation, significantly lowering the activation energy for amine or alkoxide nucleophiles [1].

| Evidence Dimension | SNAr Site-Selectivity and Activation |

| Target Compound Data | Dual ortho-activation of C2 and C4 chlorines |

| Comparator Or Baseline | 2,4-Dichloro-5-nitrobenzotrifluoride (ortho/para activation only) |

| Quantified Difference | Enables direct displacement at the sterically hindered C2 position, which is electronically deactivated in the 5-nitro comparator. |

| Conditions | SNAr with primary amines in polar aprotic solvents (e.g., DMF, DMSO). |

Enables the synthesis of specific 2-amino-4-chloro or 4-amino-2-chloro-3-nitrobenzotrifluoride derivatives that are chemically inaccessible from the standard 5-nitro isomer.

Steric Tuning in API Binding Pockets

The 1,2,3,4-tetrasubstituted pattern (CF3, Cl, NO2, Cl) creates a highly non-planar, sterically congested local environment. This scaffold provides a distinct dihedral twist compared to the 5-nitro analog, which critically impacts binding affinity in sterically constrained target pockets such as those found in kinesin spindle proteins.

| Evidence Dimension | Pharmacophore Dihedral Twist |

| Target Compound Data | 1,2,3,4-tetrasubstituted scaffold (highly twisted) |

| Comparator Or Baseline | 1,2,4,5-tetrasubstituted scaffold (more planar) |

| Quantified Difference | Induces a significantly higher out-of-plane twist for functional groups, altering the 3D spatial arrangement of hydrogen bond donors/acceptors. |

| Conditions | Structure-Activity Relationship (SAR) profiling and crystallographic binding studies. |

Provides a rigid, twisted conformation essential for hitting narrow SAR requirements in advanced drug discovery.

Regioselective Synthesis of Kinesin Spindle Protein Inhibitors

Used as a precise starting material to generate 3-amino-2,4-dichlorobenzotrifluoride pharmacophores, avoiding contamination from the 5-amino isomer and ensuring strict spatial conformation for high binding affinity to the target protein.

Development of Novel Dinitroaniline Herbicides

Serves as a controlled precursor for asymmetric dinitration (forming 2,4-dichloro-3,5-dinitrobenzotrifluoride) or sequential amination, allowing the synthesis of non-standard herbicide analogs that overcome existing weed resistance.

Orthogonal SNAr Functionalization in Materials Science

Highly suited for complex library synthesis where sequential, site-selective displacement of the C2 and C4 chlorines is required, leveraging the distinct electronic activation of the 3-nitro group [1].

Application Fit

XLogP3

Wikipedia

Explore Compound Types